molecular formula C18H24N2O3 B249042 METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE

METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE

Katalognummer: B249042
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: IJRDKVNCLDOROS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” is a complex organic compound that belongs to the class of amines This compound features a pyridine ring, a benzyl group with three methoxy substituents, and a methyl group attached to the nitrogen atom

Eigenschaften

Molekularformel

C18H24N2O3

Molekulargewicht

316.4 g/mol

IUPAC-Name

N-methyl-2-pyridin-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C18H24N2O3/c1-20(10-8-15-7-5-6-9-19-15)13-14-11-17(22-3)18(23-4)12-16(14)21-2/h5-7,9,11-12H,8,10,13H2,1-4H3

InChI-Schlüssel

IJRDKVNCLDOROS-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC

Kanonische SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Pyridine Derivative: Starting with 2-bromoethylpyridine, react with sodium hydride and methylamine to form N-methyl-N-(2-pyridin-2-ylethyl)amine.

    Introduction of the Benzyl Group: React the intermediate with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate to obtain the final product.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridine ring or the benzyl group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amines and hydrogenated derivatives.

    Substitution: Various substituted amines and derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Ligands in Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.

    Intermediates in Organic Synthesis: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine

    Potential Therapeutic Agents: Studied for potential use as therapeutic agents due to their ability to interact with biological targets.

    Biological Probes: Used as probes to study biological systems and pathways.

Industry

    Catalysts: Used in the development of catalysts for various chemical reactions.

    Material Science:

Wirkmechanismus

The mechanism of action of “METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and benzyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-methyl-N-(2-pyridin-2-ylethyl)amine: Lacks the benzyl group, making it less complex.

    N-(2,4,5-trimethoxybenzyl)amine: Lacks the pyridine ring, affecting its coordination chemistry properties.

Uniqueness

“METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE” is unique due to the presence of both the pyridine ring and the trimethoxybenzyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, from coordination chemistry to medicinal chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.